N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound . It is an impurity of Cilostazol . The molecule contains a total of 52 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .
Molecular Structure Analysis
The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is complex with multiple bonds and rings . It has a total of 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, represent a class of 'privileged scaffolds' frequently encountered in both natural substances and therapeutic drugs. Initially recognized for neurotoxic properties, this class has evolved to demonstrate significant therapeutic potential, notably in neuroprotection and anticancer activities. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the clinical significance of tetrahydroisoquinolines in oncology. Their broad therapeutic applicability extends to combating infectious diseases such as malaria, tuberculosis, and various viral infections, showcasing their versatility in drug discovery (Singh & Shah, 2017).
Isoquinoline N-oxides in Drug Discovery
Isoquinoline N-oxides and their derivatives have emerged as potent candidates for the development of novel drugs targeting a range of diseases. Their pharmacological profile includes antimicrobial, antibacterial, and antitumor activities. These compounds have been explored for their potential in addressing various therapeutic needs, highlighting the isoquinoline scaffold's significance in medicinal chemistry and the potential for the development of new therapeutic agents with diverse applications (Dembitsky et al., 2015).
Tetrahydroquinoline Derivatives in Malaria Treatment
Research has identified tetrahydroquinoline derivatives as promising scaffolds for antimalarial drug development. These compounds, through their interaction with key biological targets, have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Their mechanism involves inhibition of essential parasitic enzymes, showcasing a novel approach in the fight against this pervasive disease. This highlights the potential of tetrahydroquinoline derivatives, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, in contributing to the development of new antimalarial therapies (Sharma, 2017).
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-6-11-20-15-9-8-14(19-17(22)18(2,3)4)12-13(15)7-10-16(20)21/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNDOLMTAWDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.